molecular formula C14H20O2 B8796056 4-Hexylbenzoic acid methyl ester CAS No. 38409-63-1

4-Hexylbenzoic acid methyl ester

Cat. No.: B8796056
CAS No.: 38409-63-1
M. Wt: 220.31 g/mol
InChI Key: RTTGTHPEVMEHEK-UHFFFAOYSA-N
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Description

Significance as a Model Compound in Organic Synthesis and Materials Science Research

The utility of 4-hexylbenzoic acid methyl ester as a model compound stems from its well-defined structure, which allows researchers to systematically study the effects of its constituent parts. In organic synthesis, it can be used as a substrate to test the efficacy and selectivity of new catalytic systems or to probe the mechanisms of various chemical transformations. For instance, its synthesis has been reported as part of broader studies exploring new catalytic methods, such as the photo-nickel dual catalytic benzoylation of aryl bromides. uni-regensburg.de

In the realm of materials science, the presence of both a rigid aromatic unit and a flexible aliphatic chain makes this compound and its derivatives interesting candidates for the development of liquid crystals. The long hexyl chain, in particular, can influence the mesophase behavior and the self-assembly properties of these materials, making it a valuable model for understanding structure-property relationships in this class of advanced materials.

Context within the Broader Class of Benzoic Acid Esters and Alkylbenzenes

Physicochemical Properties of this compound

The physical and chemical properties of this compound are crucial for its application in research. These properties are summarized in the interactive table below.

PropertyValue
Molecular Formula C₁₄H₂₀O₂
Molecular Weight 220.31 g/mol
CAS Number 38409-63-1
Appearance Colorless oil (predicted)
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Soluble in organic solvents

Table 1. Physicochemical Properties of this compound. Data sourced from PubChem. nih.gov

Synthesis of this compound

The synthesis of this compound can be achieved through several standard organic chemistry reactions. A common and straightforward method is the Fischer esterification of 4-hexylbenzoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. This reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by methanol to form the ester and water.

Alternatively, the compound can be prepared from 4-hexylbenzoyl chloride by reaction with methanol in the presence of a base to neutralize the hydrochloric acid byproduct. More advanced methods, as mentioned earlier, include its formation through catalytic cross-coupling reactions, which are often employed in the development of new synthetic methodologies. uni-regensburg.de

Detailed Research Findings

While specific studies focusing solely on this compound as a model compound are not extensively documented in publicly available literature, its inclusion in broader research highlights its utility. Its synthesis is often a testament to the versatility of a new catalytic method, demonstrating that the reaction is tolerant of both the alkyl chain and the ester functionality.

In the context of materials science, the related compound, 4-hexylbenzoic acid, is known to exhibit liquid crystalline properties. This suggests that the methyl ester derivative would be a valuable subject for investigating how small molecular modifications, such as the conversion of a carboxylic acid to a methyl ester, affect the liquid crystalline phase behavior. These types of studies are fundamental to the rational design of new liquid crystal materials with tailored properties for applications in displays and sensors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38409-63-1

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

methyl 4-hexylbenzoate

InChI

InChI=1S/C14H20O2/c1-3-4-5-6-7-12-8-10-13(11-9-12)14(15)16-2/h8-11H,3-7H2,1-2H3

InChI Key

RTTGTHPEVMEHEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Mechanistic Studies of Chemical Transformations Involving Benzoic Acid Methyl Esters

Detailed Mechanistic Investigations of Esterification and Hydrolysis Reactions

The formation and cleavage of the ester linkage in 4-hexylbenzoic acid methyl ester are fundamental reactions with well-studied mechanisms. These transformations, catalyzed by acids or bases, proceed through distinct pathways involving key intermediates.

Protonation Pathways and Acylium Ion Intermediates in Acid-Catalyzed Esterification

Acid-catalyzed esterification of carboxylic acids and the reverse hydrolysis of esters are classic organic reactions. Modern computational studies, such as those using Density Functional Theory (DFT), suggest that these reactions proceed via a concise two-step mechanism. The initial and rate-determining step involves the protonation of the carboxylic acid's hydroxyl oxygen or the ester's alkyl-oxygen. This protonation event leads to the formation of a highly reactive acylium ion as a key intermediate.

For 4-hexylbenzoic acid, protonation of the hydroxyl group generates an acylium ion. This intermediate is then attacked by methanol (B129727) to form the methyl ester. Conversely, in the hydrolysis of this compound, the initial protonation occurs on the methoxy (B1213986) oxygen, leading to the formation of the same acylium ion intermediate, which is then attacked by water. This mechanism, supported by both DFT calculations and electrospray ionization-mass spectrometry (ESI-MS) data for similar carboxylic acids, indicates that the acylium ion is a shared, highly active intermediate in both esterification and hydrolysis. researchgate.netresearchgate.net The activation energy for this initial protonation step is typically in the range of 4-10 kcal/mol. researchgate.net Following its formation, the acylium ion is proposed to spontaneously react with two molecules of the nucleophile (alcohol or water) in a trimolecular reaction to yield the final neutral product. researchgate.net

The traditional mechanism taught in many organic chemistry textbooks, which involves a tetrahedral intermediate formed by the nucleophilic attack on the protonated carbonyl group, is challenged by these findings that point to the acylium ion pathway as a more accurate representation for many acid-catalyzed esterification and hydrolysis reactions. researchgate.netsarthaks.com

Kinetic and Stereochemical Analyses of Ester Transformations

The kinetics of ester hydrolysis, particularly under alkaline conditions, have been extensively studied for various substituted benzoates. These studies provide a framework for understanding the reactivity of this compound. The alkaline hydrolysis of esters is generally a second-order reaction, being first-order with respect to both the ester and the hydroxide (B78521) ion.

The rate of hydrolysis is influenced by both electronic and steric effects of the substituents on the benzene (B151609) ring. For p-substituted methyl benzoates, electron-withdrawing groups increase the rate of hydrolysis by making the carbonyl carbon more electrophilic and stabilizing the negatively charged transition state. Conversely, electron-donating groups decrease the rate. The 4-hexyl group is an alkyl group, which is generally considered to be weakly electron-donating through an inductive effect. Therefore, it is expected that the rate of alkaline hydrolysis of this compound would be slightly slower than that of methyl benzoate (B1203000) itself.

EsterRelative Rate of Hydrolysis
Methyl p-nitrobenzoateHigh
Methyl benzoateReference
Methyl p-methylbenzoateSlightly Slower
Methyl 4-hexylbenzoate Expected to be slightly slower than methyl benzoate

This table provides a qualitative comparison of expected hydrolysis rates based on established substituent effects.

Rearrangement Reactions of Benzoic Acid Ester Derivatives

Rearrangement reactions offer powerful methods for skeletal transformations in organic synthesis. Benzoic acid esters can be involved in such reactions, leading to structurally diverse products.

Benzilic Ester Rearrangements and 1,2-Migrations, including trifluoromethyl group migrations

The benzilic acid rearrangement is a well-known transformation of 1,2-dicarbonyl compounds into α-hydroxy carboxylic acids. The corresponding reaction of 1,2-diketoesters to form α-hydroxy malonates is known as the benzilic ester rearrangement. doubtnut.com This reaction proceeds through the nucleophilic addition of an alkoxide to one of the carbonyl groups, followed by a 1,2-migration of an aryl or alkyl group. rsc.orgallen.in The migrating group attacks the adjacent carbonyl carbon, leading to the rearranged product. The migratory aptitude generally follows the order: aryl > alkyl. allen.in

While direct involvement of this compound in a classical benzilic ester rearrangement is not typical as it lacks the requisite 1,2-dicarbonyl moiety, its derivatives could undergo such transformations. For instance, a derivative of 4-hexylbenzoic acid containing an adjacent ketone functionality could potentially undergo a benzilic ester-type rearrangement.

A particularly interesting and synthetically valuable variant of 1,2-migrations involves the migration of a trifluoromethyl (CF3) group. The trifluoromethyl group is a highly electron-withdrawing and lipophilic substituent that can significantly alter the biological properties of a molecule. The migration of a CF3 group has been observed in various rearrangement reactions. Mechanistic studies on the migration of a trifluoromethoxy (OCF3) group in N-(trifluoromethoxy)-N-aniline derivatives suggest that the migration likely proceeds through an intramolecular process involving a short-lived ion pair formed by the heterolytic cleavage of the N-OCF3 bond. nih.gov A similar intramolecular pathway could be envisioned for the migration of a CF3 group in a suitably designed benzoic acid ester derivative, likely proceeding through a transition state where the migrating group moves from one carbon to an adjacent one. The strong electron-withdrawing nature of the CF3 group would influence the stability of any charged intermediates or transition states, making its migration a subject of significant mechanistic interest.

Oxidative and Reductive Transformations of Ester Functionalities

The ester group in this compound can undergo both oxidative and reductive transformations, though it is generally considered a relatively stable functional group.

The reduction of the ester functionality in methyl benzoates to a primary alcohol is a common transformation. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this conversion. sarthaks.comdoubtnut.com The reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group and a second hydride attack on the resulting aldehyde intermediate to yield the primary alcohol, in this case, (4-hexylphenyl)methanol. Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce esters. Catalytic hydrogenation can also be employed to reduce methyl benzoate to benzyl (B1604629) alcohol, often using copper-based catalysts under high pressure and temperature. researchgate.netsioc-journal.cnacs.org

The complete reduction of the carbonyl group to a methylene (B1212753) group (CH2) in aromatic esters is more challenging. The Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are classic methods for the deoxygenation of ketones and aldehydes. allen.inwikipedia.orgwikipedia.org However, esters are generally unreactive under Clemmensen conditions. allen.in Similarly, under the strongly basic conditions of the Wolff-Kishner reduction, esters are prone to hydrolysis to the corresponding carboxylate salt, which is then unreactive towards the hydrazine reagent. quora.com Therefore, direct reduction of the ester group in this compound to a methyl group (to form 1-hexyl-4-methylbenzene) via these methods is not feasible without prior modification of the functional group.

Oxidative transformations of the ester group itself are not common without cleaving the molecule. However, the benzene ring can be susceptible to oxidation under certain conditions. For instance, microbial metabolism of 4-methylbenzoate has been shown to proceed via a meta-cleavage pathway of the aromatic ring. nih.gov Strong chemical oxidation can lead to the degradation of the aromatic ring. Oxidative cleavage of the C-C bond between the carbonyl group and the aromatic ring has been observed in lignin (B12514952) model compounds, which can be analogous to derivatives of this compound. rsc.org

Role of this compound in Cross-Coupling and Functionalization Reactions

The aromatic ring of this compound provides a scaffold for various cross-coupling and functionalization reactions, which are powerful tools for the synthesis of complex organic molecules. To participate in these reactions, the ester would typically need to be modified to include a suitable leaving group, such as a halide or a triflate, on the aromatic ring.

For example, a halogenated derivative of this compound, such as methyl 4-bromo-2-hexylbenzoate, could serve as a substrate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide, is a versatile method for forming carbon-carbon bonds. numberanalytics.comnrochemistry.comlibretexts.org A bromo-substituted this compound could be coupled with various aryl or vinyl boronic acids to generate more complex biaryl or styrenyl structures. The general mechanism of the Suzuki coupling involves an oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to give the coupled product and regenerate the Pd(0) catalyst. nrochemistry.comlibretexts.org

Similarly, the Heck reaction, which couples an aryl halide with an alkene, could be used to introduce an alkenyl substituent onto the aromatic ring of a halogenated this compound. wikipedia.orglibretexts.org The mechanism of the Heck reaction also proceeds through a palladium catalytic cycle involving oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org

Furthermore, direct C-H functionalization of the aromatic ring offers an atom-economical approach to introduce new substituents. For benzoic acids, the carboxylate group can act as a directing group for ortho-C-H functionalization. nih.gov For an ester like this compound, while the ester group is less effective as a directing group than a carboxylic acid, ortho-lithiation followed by reaction with an electrophile could be a potential strategy for functionalization at the positions adjacent to the ester group, although this might be challenging due to the presence of the para-hexyl group.

Computational and Theoretical Investigations of 4 Hexylbenzoic Acid Methyl Ester and Its Congeners

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are powerful tools for elucidating the intrinsic properties of molecules. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) for Molecular Geometry, Electronic Properties, and Reactivity Parameters

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net For benzoic acid derivatives, DFT calculations, often using hybrid functionals like B3LYP or M06-2X with various basis sets (e.g., 6-311++G(d,p)), are employed to determine a range of properties. researchgate.netpreprints.orgresearchgate.net

Molecular Geometry: DFT is used to find the lowest energy conformation of a molecule, known as the optimized geometry. This provides precise information on bond lengths, bond angles, and dihedral angles. For 4-hexylbenzoic acid methyl ester, DFT would predict the planar structure of the benzene (B151609) ring and the ester group, along with the preferred conformations of the flexible hexyl chain.

Electronic Properties: Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions.

Reactivity Parameters: DFT calculations can also be used to compute global reactivity descriptors. These parameters, based on the conceptual framework of DFT, help in understanding and predicting the reactivity of molecules.

Reactivity Descriptor Formula Interpretation
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Describes the tendency of electrons to escape from the system.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution.
Global Electrophilicity (ω) ω = μ2 / 2ηQuantifies the electrophilic nature of a molecule.

This table presents key reactivity descriptors that can be calculated using DFT to predict the chemical behavior of this compound and its congeners.

High-Level Quantum Chemical Methods (e.g., G4) for Thermochemical Properties of Benzoic Acid Derivatives

For highly accurate thermochemical data, such as enthalpies of formation, atomization energies, and ionization energies, researchers turn to high-level quantum chemistry composite methods. wikipedia.org These methods, like the Gaussian-n (G_n_) theories, aim for "chemical accuracy," typically defined as within 1 kcal/mol of experimental values. wikipedia.org

The Gaussian-4 (G4) theory and its more computationally efficient variant, G4MP2, are prominent examples. wikipedia.orgosti.gov These are composite methods that combine results from several different calculations at different levels of theory and with different basis sets to extrapolate to a high level of accuracy. wikipedia.org For instance, G4 theory involves geometry optimization at the B3LYP/6-31G(2df,p) level, followed by a series of single-point energy calculations using more sophisticated methods like CCSD(T) and larger basis sets. wikipedia.org

Method Typical Mean Absolute Deviation (kcal/mol) Key Features
G4 Theory ~1.15 (for aromatics) osti.govHigh accuracy, computationally expensive. wikipedia.org
G4(MP2) Theory ~1.41 (for molecules with 10-14 non-H atoms) osti.govMore computationally efficient than G4. osti.gov
W1X-2 N/AHigh-level composite protocol for benchmark calculations. nii.ac.jp
ωB97M-V ~4.1 kJ/mol (~1 kcal/mol) nii.ac.jpA highly accurate hybrid DFT functional. nii.ac.jp

This table summarizes the accuracy of various high-level computational methods used to determine the thermochemical properties of organic molecules, which are applicable to benzoic acid derivatives.

Molecular Dynamics (MD) Simulations for Condensed Phase Behavior

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their behavior in condensed phases (liquids and solids). This technique is invaluable for understanding how molecules like this compound interact with each other and with their environment.

Simulation of Self-Association and Aggregation Phenomena in Solution

MD simulations are a powerful tool for predicting the tendency of small molecules to self-associate or aggregate in solution. nih.gov For amphiphilic molecules like this compound, which has both a polar (ester and benzene ring) and a non-polar (hexyl chain) part, self-aggregation is a key phenomenon. Simulations can track the spontaneous formation of clusters or dimers from an initially dispersed state of molecules in a solvent. nih.gov

Studies on benzoic acid and its derivatives show that they can form hydrogen-bonded dimers and other aggregates in solution. rsc.org The stability of these aggregates is highly dependent on the solvent. rsc.org For instance, the classic carboxylic acid dimer is more stable in nonpolar solvents and less so in aqueous or alcoholic solutions where the solute can form hydrogen bonds with the solvent. rsc.org MD simulations can quantify this behavior by calculating properties like the number of clusters over time. nih.gov Recent work has demonstrated that 100 ns MD simulations in explicit solvent can successfully predict the aggregation propensity of small organic molecules with high accuracy (97% success rate for a set of 32 molecules). nih.gov

Intermolecular Interactions and Solvent Effects on Benzoic Acid Derivatives

The behavior of benzoic acid derivatives in solution is governed by a complex interplay of intermolecular forces, including hydrogen bonding, van der Waals interactions, and electrostatic interactions. nih.goviaea.org MD simulations can provide a molecular-level picture of these interactions.

For example, simulations of benzoic acid have been used to study its interaction with proteins, revealing that hydrogen bonding, hydrophobic interactions, and electrostatic forces are all crucial for stable binding. nih.gov The solvent plays a critical role by mediating these interactions. The solvation environment can significantly affect the stability of molecular associations, as shown by quantum mechanical continuum solvation models combined with DFT. rsc.org MD simulations can also explore the effects of external fields; for instance, applying a static magnetic field in simulations has been shown to reduce the mobility of solvent molecules and strengthen hydrogen bonds. iaea.org

Adsorption Phenomena on Charged and Neutral Solid Surfaces

MD simulations are instrumental in understanding how organic molecules adsorb onto solid surfaces, a process relevant to areas like chromatography, environmental science, and materials science. Studies have investigated the adsorption of benzoic acid derivatives on surfaces like charged silica (B1680970). gu.se

These simulations reveal that adsorption is strongly influenced by the pH of the solution and the resulting electrostatic interactions between the molecule and the surface. gu.se At low pH, where the carboxylic acid groups are protonated, molecules tend to cluster and are attracted to a negatively charged silica surface. gu.se At neutral or high pH, deprotonation leads to electrostatic repulsion, which can weaken or prevent adsorption depending on the specific molecule. gu.se Simulations of benzenedicarboxylic acids on surfaces have also been used to model the self-assembly into two-dimensional ordered structures, driven by hydrogen bonding between the carboxylic acid groups. acs.org Classical MD simulations have also been employed to study the aggregation of benzoic acid in confined spaces like nanocavities and nanotubes, showing that confinement can dramatically increase viscosity and slow down molecular rotation. researchgate.netnih.govunimi.it

Molecular Modeling for Structure-Activity Relationship Studies, focusing on geometrical and electronic parameters

Molecular modeling serves as a powerful tool in contemporary chemical and pharmaceutical research, enabling detailed investigation into the structure-activity relationships (SAR) of bioactive molecules. For this compound and its congeners, computational techniques, particularly those rooted in density functional theory (DFT), provide profound insights into their geometrical and electronic characteristics. These parameters are pivotal in understanding how molecular structure influences physical properties and biological activity.

Electronic parameters, on the other hand, describe the distribution of electrons within the molecule and its reactivity. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and the molecular electrostatic potential (MEP). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO gap is an indicator of molecular stability and chemical reactivity; a smaller gap suggests higher reactivity. ossila.comresearchgate.net The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions. actascientific.comwalisongo.ac.idisfcppharmaspire.com

To illustrate the types of data generated in such studies, the following table presents hypothetical, yet representative, geometrical and electronic parameters for this compound and some of its congeners, based on general principles and data from analogous compounds.

Table 1: Calculated Geometrical and Electronic Parameters of 4-Alkylbenzoic Acid Methyl Esters This table presents illustrative data based on typical values obtained from DFT calculations for similar compounds.

Compound Dihedral Angle (Benzene-COO) (°) C=O Bond Length (Å) HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Dipole Moment (Debye)
Methyl 4-methylbenzoate ~5-15 ~1.21 -6.5 -1.5 5.0 ~2.2
Methyl 4-propylbenzoate ~5-15 ~1.21 -6.4 -1.4 5.0 ~2.3
Methyl 4-hexylbenzoate ~5-15 ~1.21 -6.3 -1.3 5.0 ~2.4

Note: The values presented are estimations for illustrative purposes and would require specific DFT calculations for precise determination.

In Silico Methodologies for Predicting Intermolecular Interactions and Binding Affinities

In silico methodologies are indispensable for predicting how molecules like this compound and its congeners interact with biological macromolecules, such as enzymes or receptors, and for estimating their binding affinities. These computational techniques, primarily molecular docking and quantitative structure-activity relationship (QSAR) studies, provide a rational basis for understanding and predicting biological activity, thereby guiding the design of new compounds.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, this involves docking a ligand (e.g., this compound) into the active site of a target protein. The output of a docking simulation is a set of possible binding poses, each associated with a scoring function that estimates the binding affinity. These scores are typically expressed in units of energy (e.g., kcal/mol), with lower values indicating a more favorable interaction. For compounds like benzoic acid derivatives, potential targets could include enzymes such as cyclooxygenase (COX), which are involved in inflammation. nih.govrsc.orgresearchgate.net The binding mode analysis reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. rsc.org The hexyl group of this compound is likely to engage in significant hydrophobic interactions within a corresponding pocket of a receptor.

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.gov By correlating molecular descriptors (physicochemical properties, topological indices, etc.) with experimental activity, a predictive model can be built. For a series of 4-alkylbenzoic acid esters, descriptors such as lipophilicity (logP), molecular weight, and the electronic parameters discussed in the previous section would be crucial. For instance, the increasing length of the alkyl chain in congeners of this compound would systematically alter their lipophilicity, which often correlates with their ability to cross cell membranes and bind to hydrophobic pockets in proteins. nih.gov

The following interactive table illustrates the kind of data that would be generated from in silico binding affinity studies of this compound and its congeners with a hypothetical receptor, such as a cyclooxygenase enzyme.

Table 2: Predicted Intermolecular Interactions and Binding Affinities of 4-Alkylbenzoic Acid Methyl Esters with a Hypothetical Receptor This table presents illustrative data based on typical results from molecular docking studies.

Compound Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical) Predominant Interaction Types
Methyl 4-methylbenzoate -6.5 Tyr385, Arg120, Val523 Hydrogen Bonding, Pi-Cation
Methyl 4-propylbenzoate -7.2 Tyr385, Arg120, Val523, Leu352 Hydrogen Bonding, Pi-Cation, Hydrophobic
Methyl 4-hexylbenzoate -8.1 Tyr385, Arg120, Val523, Leu352, Phe518 Hydrogen Bonding, Pi-Cation, Extensive Hydrophobic

Note: The binding affinities and interacting residues are hypothetical and serve to illustrate the output of in silico predictions. Actual values would depend on the specific protein target and docking protocol used.

Applications in Advanced Materials Science Research

Role as a Component in Liquid Crystalline Systems

While 4-Hexylbenzoic acid methyl ester itself is not a conventional liquid crystal, its structural motifs are integral to the design of mesogenic molecules. Its derivatives and related compounds play a significant role in the formation and modulation of liquid crystalline phases.

Thermotropic liquid crystals, which exhibit phase transitions dependent on temperature, can be designed using molecules that possess a rigid core and flexible terminal groups. Although direct studies on the integration of this compound into thermotropic liquid crystals are not extensively documented, the behavior of structurally similar compounds provides valuable insights. For instance, Schiff base/ester liquid crystals incorporating a 4-hexyloxy terminal group, which is electronically similar to the 4-hexyl group, have been synthesized and their mesomorphic properties characterized. nih.gov

In a study of 4-substitutedphenyl 4-[(4-(hexyloxy)phenylimino)methyl]benzoates, the mesophase behavior was found to be highly dependent on the terminal polar group. These compounds predominantly exhibit a high thermal stable smectic A (SmA) phase. The characterization of these materials involves techniques such as Differential Scanning Calorimetry (DSC) to determine phase transition temperatures and enthalpies, and Polarized Optical Microscopy (POM) to identify the specific liquid crystal phases by observing their unique textures. nih.gov

Table 1: Mesomorphic Behavior of a Structurally Similar Schiff Base/Ester Liquid Crystal

CompoundTransitionTemperature (°C)
4-Iodophenyl 4-[(4-(hexyloxy)phenylimino)methyl]benzoateMelting75.0

Data sourced from a study on Schiff base/ester liquid crystals with a hexyloxy tail, which is analogous to the hexyl group in this compound. nih.gov

Supramolecular liquid crystals are formed through non-covalent interactions, most notably hydrogen bonding. A well-established strategy for creating such materials is the hydrogen bonding between a carboxylic acid (a hydrogen bond donor) and another molecule containing a hydrogen bond acceptor, such as a pyridine. The resulting hydrogen-bonded complex has an elongated, more rigid structure that is conducive to the formation of liquid crystalline phases.

The design of novel liquid crystal materials with specific mesomorphic properties and electro-optic effects is a significant area of research. By modifying the molecular structure of a parent compound, it is possible to tune its liquid crystalline behavior and its response to an electric field. Derivatives of this compound can be envisioned for this purpose. For example, the ester group could be hydrolyzed to the corresponding carboxylic acid, which can then be used to form a variety of new esters with different alcohol groups, potentially leading to materials with different mesophases and transition temperatures. nih.gov

Furthermore, the introduction of polar groups, such as nitrile (-CN) or fluorine (-F), to the aromatic ring can significantly alter the dielectric anisotropy of the molecule, which is a crucial parameter for electro-optic applications in liquid crystal displays (LCDs). beilstein-journals.orgresearchgate.net The response of these materials to an applied electric field, known as electro-optic effects, is the fundamental principle behind the operation of LCDs. stmarys-ca.eduresearchgate.net While specific research on the electro-optic effects of derivatives of this compound is not widely reported, the general principles of molecular design for liquid crystals suggest that such derivatives could be tailored for specific electro-optic responses. beilstein-journals.orgresearchgate.net

Incorporation into Polymeric Materials

The structural features of this compound make it and its analogues attractive for incorporation into polymeric materials, either as monomers for polymerization or as pendant groups attached to a polymer backbone.

Side-chain liquid crystal polymers (SCLCPs) are a class of materials that combine the properties of polymers with the anisotropic behavior of liquid crystals. nih.gov This is achieved by attaching mesogenic (liquid crystal-forming) units as side chains to a flexible polymer backbone. Analogues of this compound can be designed as monomers for the synthesis of SCLCPs.

One promising approach is through the synthesis of functionalized 2-oxazoline monomers. Carboxylic acids can be converted into 2-substituted-2-oxazolines, which can then undergo cationic ring-opening polymerization (CROP) to form poly(2-oxazoline)s. researchgate.netnih.gov A monomer analogous to this compound, such as 2-(4-hexylphenyl)-2-oxazoline, could potentially be synthesized from 4-Hexylbenzoic acid. The polymerization of such a monomer would result in a polymer with 4-hexylphenyl side chains, which could exhibit liquid crystalline properties.

Another potential route is the synthesis of vinylbenzoate monomers. For example, 4-vinylbenzoic acid can be polymerized using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.net Esterification of the carboxylic acid group of a poly(4-vinylbenzoic acid) with a hexyl group, or the polymerization of a 4-hexyl vinylbenzoate monomer, could lead to polymers with the desired side-chain structure. The polymerization of vinyl benzoate (B1203000) itself has been studied, providing a basis for the polymerization of its derivatives. researchgate.net

The methyl ester group is a versatile functional handle for the post-polymerization modification of polymers. This allows for the synthesis of a well-defined polymer backbone, followed by the introduction of various functional groups through chemical transformation of the ester.

Poly(2-oxazoline)s bearing methyl ester side chains are a prime example of this strategy. These polymers can be synthesized by the CROP of 2-oxazoline monomers containing a methyl ester group in their side chain. The resulting polymers are highly amenable to direct amidation reactions with a wide range of primary amines. This allows for the straightforward introduction of a diverse array of functionalities onto the polymer side chains, tailoring the polymer's properties for specific applications. This approach has been utilized to create polymers with tunable thermoresponsive behavior and for the development of drug-delivery systems.

Supramolecular Chemistry and Self-Assembly of Benzoic Acid Esters

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. These interactions are weaker than covalent bonds and include hydrogen bonding, π-π stacking, and van der Waals forces.

Self-Assembly Driven by Non-Covalent Interactions, such as C-H...π stacking and hydrogen bonding

The self-assembly of molecules into ordered structures is dictated by the interplay of various non-covalent interactions. In the case of aromatic molecules, π-π stacking and C-H...π interactions are particularly important.

While benzoic acid is known to form highly stable hydrogen-bonded dimers, this is not the primary mode of interaction for its ester derivatives like this compound, as the acidic proton is replaced by a methyl group. Instead, the self-assembly of aromatic esters is governed by other, weaker forces. Research on similar aromatic amphiphiles has shown that edge-to-face aromatic interactions (a form of C-H...π interaction) can be the most important forces controlling crystallization and molecular packing. acs.org In some cases, an aromatic ester and its corresponding carboxylic acid exhibit virtually the same crystal packing structure, indicating that the strong hydrogen bonding of the acid is not the sole determinant of the assembly. acs.org

For this compound, the self-assembly process would be driven by:

C-H...π and π-π Interactions : These forces drive the arrangement of the aromatic cores. rsc.orgiphy.ac.cn The hydrogen atoms on one aromatic ring or an alkyl chain can interact with the electron cloud of a neighboring benzene (B151609) ring, leading to ordered packing. nih.gov

Host-Guest Chemistry with Benzoic Acid Ester Guests in Supramolecular Architectures

Host-guest chemistry describes complexes where a large "host" molecule encloses a smaller "guest" molecule. nih.govnih.gov The formation of these complexes is driven by non-covalent interactions, and the compatibility in size, shape, and chemical nature between the host and guest is crucial for stable complex formation. rsc.orgencyclopedia.pub

Host molecules like cyclodextrins, calixarenes, and cucurbiturils possess hydrophobic inner cavities that can encapsulate guest molecules. A molecule like this compound is a potential candidate to act as a guest in such a system. Its aromatic ring and hexyl chain are hydrophobic and could favorably reside within the nonpolar cavity of a suitable host, shielded from an aqueous environment. The ester group could provide additional, weaker interactions with the rim of the host molecule. The specific size and shape of this compound would determine the selectivity and stability of its inclusion in different host architectures.

Dimerization and Association Constants in Solution and Solid State

The ability of molecules to associate in solution is quantified by an association or dimerization constant (Ka or Kdim), which describes the equilibrium between the monomeric and dimeric (or associated) states.

A critical distinction must be made between benzoic acids and their esters. Carboxylic acids, including various substituted benzoic acids, readily form stable cyclic dimers in nonpolar solvents through two strong hydrogen bonds between their carboxyl groups. This results in high dimerization constants.

In contrast, this compound lacks the carboxylic acid group necessary for this strong, directional hydrogen bonding. Therefore, it does not form stable dimers in the same manner. Any association in solution would be the result of much weaker and less specific non-covalent interactions, such as transient π-π stacking of the benzene rings. These interactions lead to short-lived molecular clusters rather than well-defined dimers, and their association constants are consequently much lower and more difficult to measure accurately.

Table 2: Dimerization Constants for Various Substituted Benzoic Acids in Different Solvents This table illustrates the strong dimerization driven by hydrogen bonding in benzoic acids, which contrasts with the weak, non-specific association expected for their methyl esters.

Compound Solvent Temperature (°C) Dimerization Constant (Kdim)
Benzoic Acid Carbon Tetrachloride 25 5.89 x 10³ M⁻¹ mdpi.com
Benzoic Acid Benzene 25 500 M⁻¹ rsc.org
p-Toluic Acid Carbon Tetrachloride 25 ~5.89 x 10³ M⁻¹ mdpi.com
p-Chlorobenzoic Acid Carbon Tetrachloride 25 ~5.89 x 10³ M⁻¹ mdpi.com
Benzoic Acid Dimethylformamide 25 Value significantly lower due to solvent competition for H-bonds researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation and Interaction Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful, non-destructive tool for identifying functional groups and probing the intra- and intermolecular interactions that define the molecular architecture of 4-hexylbenzoic acid methyl ester. uzh.charxiv.orglibretexts.org

Fourier Transform Infrared (FTIR) spectroscopy is fundamental for confirming the presence of key functional groups in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of specific bonds within the molecule. journalajacr.com

The most prominent feature in the FTIR spectrum is the intense carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1720-1740 cm⁻¹. journalajacr.comspectra-analysis.com The exact position of this peak can be influenced by the electronic effects of the aromatic ring. The spectra also display characteristic peaks for the C-O stretching vibrations of the ester linkage, usually found between 1100 and 1300 cm⁻¹. journalajacr.com

Vibrations associated with the aromatic ring include C-H stretching just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring (para-substitution) gives rise to specific out-of-plane C-H bending vibrations, typically in the 800-860 cm⁻¹ range. The aliphatic hexyl chain is identified by its C-H stretching vibrations just below 3000 cm⁻¹ and its bending (scissoring and rocking) vibrations around 1465 cm⁻¹ and 720 cm⁻¹, respectively. researchgate.net

While this compound cannot act as a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor. In solution with protic solvents, this interaction can cause a slight redshift (lowering of wavenumber) of the C=O stretching frequency, providing information about solvent-solute interactions.

Table 1: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹)
C-H Stretch (Aromatic) Ar-H 3000 - 3100
C-H Stretch (Aliphatic) C-H (in -CH₂, -CH₃) 2850 - 2960
C=O Stretch Ester (C=O) 1720 - 1740
C=C Stretch Aromatic Ring 1450 - 1600
CH₂ Bending (Scissor) Alkyl Chain ~1465
CH₃ Bending (Asymmetric) Methyl Group ~1436
C-O Stretch Ester (O-CH₃) 1100 - 1300

Data compiled from general principles and analysis of similar compounds. journalajacr.comspectra-analysis.com

Raman spectroscopy provides complementary information to FTIR, as it detects vibrations based on changes in polarizability. It is particularly effective for studying the non-polar bonds of the carbon skeleton and the aromatic ring. nih.govnih.gov The technique is well-suited for in-situ analysis of solid-state samples and for monitoring molecular rearrangements during phase transitions. researchgate.net

For this compound, the Raman spectrum would be dominated by the symmetric stretching modes of the aromatic ring, which appear as strong bands around 1600 cm⁻¹ and 1000 cm⁻¹. researchgate.netnih.gov The C=C double bonds of the benzene ring produce a particularly intense signal. The aliphatic C-C stretching modes of the hexyl chain, typically weak in FTIR, are more prominent in the Raman spectrum, appearing in the 800-1200 cm⁻¹ region. researchgate.net The C=O stretch of the ester is also observable, though generally weaker than in the FTIR spectrum.

Raman spectroscopy is highly sensitive to the conformation of the alkyl chain. In solid-state studies, changes in temperature can induce phase transitions, altering the crystal packing and the conformation of the hexyl group. These changes would be reflected in shifts and changes in the relative intensities of the Raman bands, particularly those associated with the C-C stretching and CH₂ twisting and rocking modes of the alkyl chain. researchgate.net This makes Raman an excellent tool for studying polymorphism and conformational isomerism in the solid state.

Table 2: Expected Raman Shifts for this compound

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹)
C-H Stretch (Aromatic) Ar-H 3050 - 3070
C-H Stretch (Aliphatic) C-H (in -CH₂, -CH₃) 2800 - 3000
C=O Stretch Ester (C=O) 1720 - 1740
Ring Breathing/Stretching Aromatic Ring ~1600 and ~1000

Data extrapolated from studies on related alkylbenzenes and fatty acid esters. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules like this compound in solution.

¹H and ¹³C NMR spectra provide a detailed map of the hydrogen and carbon atoms in the molecule, respectively. The chemical shift, signal multiplicity (splitting pattern), and integration (for ¹H) of each signal are used to assemble the molecular structure. rsc.orgrsc.org

In the ¹H NMR spectrum of this compound, the aromatic protons on the benzene ring would appear as two doublets in the downfield region (typically 7.2-8.0 ppm), characteristic of a 1,4-disubstituted (para) aromatic system. The methyl protons of the ester group (-OCH₃) would produce a sharp singlet at approximately 3.9 ppm. The protons of the hexyl chain would appear in the upfield region (0.8-2.7 ppm). The triplet corresponding to the terminal methyl group (-CH₃) would be found at the highest field (~0.9 ppm), while the methylene (B1212753) group attached to the aromatic ring (-CH₂-Ar) would be the most deshielded of the alkyl protons (~2.6 ppm). The remaining four methylene groups would appear as a series of overlapping multiplets in between. The integration of these signals would correspond to the number of protons in each unique chemical environment, confirming the structure and allowing for a quantitative assessment of purity. rsc.org

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the ester group is the most downfield signal, typically appearing around 167 ppm. oregonstate.edu The aromatic carbons would have signals between 125-150 ppm, with the quaternary carbons (C1 and C4 of the ring) often showing lower intensity. youtube.com The methyl carbon of the ester group (-OCH₃) would resonate around 52 ppm. The carbons of the hexyl chain would appear in the upfield region, from approximately 14 ppm (terminal -CH₃) to 36 ppm (-CH₂-Ar). hmdb.caphytobank.ca

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ester -OCH₃ ~3.9 (s, 3H) ~52
Aromatic H (ortho to -COOR) ~7.9 (d, 2H) ~130
Aromatic H (ortho to -Alkyl) ~7.2 (d, 2H) ~129
Ar-CH₂- ~2.6 (t, 2H) ~36
-(CH₂)₄- ~1.3-1.6 (m, 8H) ~22-32
-CH₃ (Alkyl) ~0.9 (t, 3H) ~14
Ester C=O - ~167
Aromatic C-COOR - ~128

(s = singlet, d = doublet, t = triplet, m = multiplet). Predicted values based on additive rules and data from similar compounds. rsc.orgrsc.orgoregonstate.edu

While standard NMR provides a time-averaged picture of the molecule, Dynamic NMR (DNMR) techniques can be used to study conformational changes that occur on the NMR timescale. nih.gov For this compound, the primary dynamic process of interest is the conformational flexibility of the hexyl chain. auremn.org.brnih.gov

At room temperature, the rotation around the C-C single bonds of the hexyl chain is rapid, resulting in sharp, averaged signals in the NMR spectrum. However, by lowering the temperature, it is possible to slow down these rotational processes. If the rate of rotation becomes slow enough, distinct signals for different conformers (e.g., anti vs. gauche) may be observed. sci-hub.se

Mass Spectrometry Techniques for Molecular Characterization and Reaction Monitoring

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. uni-saarland.de High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

For this compound (C₁₄H₂₀O₂), the molecular weight is 220.1463 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the parent molecular ion [M]⁺ would be observed at m/z = 220. The fragmentation pattern provides structural information. Key fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangements. miamioh.edulibretexts.org

Expected prominent fragments for this compound include:

Loss of the methoxy (B1213986) radical (•OCH₃): This alpha-cleavage results in a strong peak at m/z = 189 ([M - 31]⁺), corresponding to the 4-hexylbenzoyl cation. docbrown.infonist.gov

Loss of the pentyl radical (•C₅H₁₁): Cleavage of the C-C bond beta to the aromatic ring (a benzylic cleavage) is favorable, leading to a fragment at m/z = 149. This corresponds to the [M - 71]⁺ ion. nih.gov

McLafferty Rearrangement: While less common for aromatic esters compared to aliphatic ones, a rearrangement involving the hexyl chain could potentially occur.

Further Fragmentation: The benzoyl-type ions can further fragment, for instance, by losing carbon monoxide (CO), leading to a phenyl-type cation. The fragment at m/z=105, common in benzoic acid derivatives, could arise from the m/z=189 ion losing the hexyl group. docbrown.info

Table 4: Expected Key Fragments in the EI-Mass Spectrum of this compound

m/z Proposed Ion Structure Fragmentation Pathway
220 [C₁₄H₂₀O₂]⁺ Molecular Ion (M⁺)
189 [M - OCH₃]⁺ Loss of methoxy radical
161 [M - C₄H₉O]⁺ Loss of butoxy radical
149 [M - C₅H₁₁]⁺ Benzylic cleavage, loss of pentyl radical
105 [C₇H₅O]⁺ Benzoyl cation, from cleavage of alkyl chain

Data based on established fragmentation patterns for aromatic methyl esters and alkylbenzenes. miamioh.edulibretexts.orgnih.govdocbrown.info

Thermal Analysis for Phase Behavior and Stability

Thermal analysis techniques are critical for characterizing the material properties of this compound, particularly its phase transitions and thermal stability, which are important for its application in areas like liquid crystals.

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the thermal transitions of materials. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net This is especially relevant for studying the liquid crystalline behavior of compounds related to this compound. Its parent acid, 4-hexylbenzoic acid (6BA), is a known liquid crystal. aip.orgresearchgate.net

DSC analysis reveals key phase transitions, such as melting (crystal to nematic or smectic phase) and clearing (nematic to isotropic liquid). nih.gov These transitions appear as endothermic peaks on the DSC thermogram. The peak temperature provides the transition temperature, and the area under the peak corresponds to the enthalpy change (ΔH) of the transition. researchgate.netaip.org By studying binary mixtures, such as 4-hexylbenzoic acid with other liquid crystals, DSC can be used to construct phase diagrams and investigate the formation of new phases or expanded liquid crystal temperature ranges. researchgate.net Although this compound itself may or may not be liquid crystalline, DSC is the definitive tool to determine its phase behavior and explore any potential polymorphic forms, which would manifest as distinct thermal transitions.

The following table presents representative DSC data for the related liquid crystal, 4-hexylbenzoic acid (6BA), when mixed with 4-(octyloxy)benzoic acid (8OBA), illustrating the type of data obtained from this analysis.

Sample (Mixture Ratio) Heating/Cooling Transition Temperature (°C) Enthalpy (J/g) Reference
6BA/8OBA (1:1) Heating Crystal → Nematic 61.5 256.4 researchgate.net
6BA/8OBA (1:1) Heating Nematic → Isotropic 132.6 39.7 researchgate.net
6BA/8OBA (1:1) Cooling Isotropic → Nematic 129.9 34.5 researchgate.net
6BA/8OBA (1:1) Cooling Nematic → Crystal 54.9 243.6 researchgate.net

Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. eltra.comtainstruments.com This analysis provides critical information about the decomposition pattern of this compound.

A typical TGA experiment involves heating the sample at a constant rate. The resulting curve plots the percentage of initial mass remaining against temperature. A stable compound will show a flat plateau until a certain temperature, after which a sharp drop in mass indicates decomposition. youtube.com The onset temperature of this mass loss is a key indicator of the material's thermal stability. TGA can also reveal multi-step decomposition processes, which would appear as distinct steps in the mass loss curve. youtube.com By coupling the TGA instrument to a mass spectrometer or an FTIR spectrometer (TGA-MS/FTIR), the gases evolved during decomposition can be identified, providing detailed insights into the degradation mechanism. youtube.comspkx.net.cn This information is vital for determining the upper temperature limit at which the material can be used without significant degradation.

X-ray Diffraction for Solid-State Structure and Polymorphism

X-ray diffraction techniques are the most powerful methods for determining the arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction (SCXRD) provides the unambiguous determination of a molecule's three-dimensional structure in the crystalline state. mdpi.com This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The pattern of diffracted spots is directly related to the arrangement of atoms within the crystal lattice. researchgate.net

The following table shows representative crystallographic data for a related p-substituted benzene derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction study.

Parameter Value (for 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide) Reference
Crystal System Triclinic nih.gov
Space Group P-1 nih.gov
a (Å) 10.3873(7) nih.gov
b (Å) 10.4090(7) nih.gov
c (Å) 15.7084(10) nih.gov
α (°) 75.735(3) nih.gov
β (°) 70.737(3) nih.gov
γ (°) 68.120(3) nih.gov
Volume (ų) 1512.1(2) nih.gov
Z (molecules/unit cell) 4 nih.gov

Powder X-ray Diffraction for Polymorphic Forms and Supramolecular Arrangements

Extensive searches of scientific literature and crystallographic databases have revealed no specific studies focused on the powder X-ray diffraction (PXRD), polymorphism, or supramolecular arrangements of this compound. While research into the crystal structures of related compounds, such as methyl 4-methylbenzoate, has been conducted, this information cannot be directly extrapolated to predict the solid-state behavior of this compound.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties. Similarly, the study of supramolecular arrangements, which are directed by non-covalent interactions, is crucial for understanding the self-assembly and bulk properties of materials.

The absence of published PXRD data for this compound means that there are no available data tables of diffraction peaks (2θ values) or detailed analyses of its potential polymorphic forms. Investigations into its crystal structure and supramolecular chemistry would require dedicated experimental work, including crystallization screening under various conditions and subsequent analysis by single-crystal and powder X-ray diffraction techniques. Such studies would be necessary to characterize its solid-state properties and explore its potential for forming different crystalline arrangements.

Future Research Directions and Emerging Paradigms for 4 Hexylbenzoic Acid Methyl Ester

Exploration of Novel Catalytic Systems for Efficient and Selective Synthesis

The synthesis of 4-hexylbenzoic acid methyl ester and related alkyl benzoates is traditionally achieved through esterification reactions. Future research will likely focus on the development of more efficient, selective, and sustainable catalytic systems.

Current and Future Catalytic Approaches:

Homogeneous Catalysis: While traditional acid catalysts like sulfuric acid are effective, their use presents challenges in terms of separation and environmental impact. google.comgoogle.comresearchgate.netresearchgate.nettcu.edu Future work could explore novel homogeneous catalysts with higher turnover numbers and milder reaction conditions.

Heterogeneous Catalysis: Solid acid catalysts offer advantages in terms of reusability and ease of separation. researchgate.net Research into materials like zirconia-based solid acids, which have shown promise in the synthesis of other methyl benzoates, could be extended to this compound. researchgate.net The development of nanocatalysts could further enhance efficiency by providing a high surface area for reaction.

Biocatalysis: The use of enzymes, such as lipases, presents a green and highly selective alternative for ester synthesis. Investigating enzymatic routes for the production of this compound could lead to more environmentally friendly manufacturing processes.

Microwave-Assisted Synthesis: Microwave technology has been shown to accelerate esterification reactions, significantly reducing reaction times compared to conventional heating methods. researchgate.net Applying this technology to the synthesis of this compound could lead to more rapid and energy-efficient production.

A comparative look at potential catalytic systems is presented in the table below.

Catalyst TypePotential AdvantagesResearch Focus for this compound
Novel Homogeneous Catalysts High activity, mild reaction conditions.Design of catalysts with improved turnover frequency and selectivity.
Heterogeneous Catalysts Reusability, ease of separation, reduced waste.Exploration of solid acids like supported metal oxides and ion-exchange resins. researchgate.netdergipark.org.tr
Biocatalysts (Enzymes) High selectivity, mild conditions, environmentally friendly.Screening and engineering of lipases for efficient esterification.
Dual Solvent-Catalysts Simplified reaction and separation processes.Investigation of deep eutectic solvents as both reaction medium and catalyst. dergipark.org.tr

Advanced Computational Modeling for Predictive Design of Functional Materials

Computational modeling is becoming an indispensable tool in materials science, enabling the prediction of material properties and guiding experimental work. For this compound, advanced computational modeling can provide significant insights into its behavior and potential applications, particularly in the realm of liquid crystals. rochester.eduresearchgate.netbristol.ac.uk

The molecular structure of this compound, with its combination of a rigid aromatic ring and a flexible alkyl chain, is characteristic of molecules that form liquid crystal phases. sigmaaldrich.comwikipedia.orglibretexts.orglibretexts.org Computational methods like Density Functional Theory (DFT) and molecular dynamics simulations can be employed to predict the mesomorphic behavior of this compound and its derivatives. rochester.edunih.gov These models can help in understanding how modifications to the molecular structure, such as changing the length of the alkyl chain or introducing different functional groups, would affect the liquid crystalline properties. nih.gov This predictive capability can accelerate the design of new liquid crystal materials with tailored optical and electronic properties for use in displays, sensors, and other advanced technologies. rochester.edunih.gov

Key Areas for Computational Investigation:

Phase Behavior Prediction: Simulating the phase transitions of this compound to predict the temperatures and types of liquid crystal phases it may form.

Structure-Property Relationships: Elucidating how molecular parameters like chain length and polarity correlate with macroscopic properties such as birefringence and dielectric anisotropy. acs.org

Intermolecular Interactions: Modeling the non-covalent interactions that govern the self-assembly of these molecules into ordered liquid crystalline structures.

Guest-Host Interactions: Simulating the behavior of this compound as a component in liquid crystal mixtures, which is crucial for the development of new display technologies.

Integration into Multifunctional Supramolecular Architectures with Tunable Properties

Supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, offers a powerful approach to creating complex and functional materials. nih.govrsc.orgnih.gov The structure of this compound makes it an excellent candidate for incorporation into such architectures.

The benzoic acid moiety can participate in hydrogen bonding and π-π stacking interactions, while the hexyl chain can engage in van der Waals interactions. These interactions can be exploited to direct the self-assembly of the molecules into well-defined nanostructures, such as fibers, sheets, and gels. rsc.org By designing complementary molecules that can specifically interact with this compound, it is possible to create multi-component supramolecular systems with tunable properties. nih.gov For instance, the incorporation of photoresponsive or redox-active units could lead to materials whose properties can be controlled by external stimuli like light or an electric field. rsc.org

Future Research in Supramolecular Chemistry:

Self-Assembly Studies: Investigating the self-assembly behavior of this compound in different solvents and on various surfaces to create ordered nanostructures. rsc.org

Multi-Component Systems: Designing and synthesizing co-assembling systems where this compound interacts with other functional molecules to create materials with synergistic properties.

Stimuli-Responsive Materials: Incorporating stimuli-responsive components to create "smart" materials that can change their structure and function in response to external signals. nih.govrsc.org

Supramolecular Gels: Exploring the potential of this compound and its derivatives to form supramolecular gels for applications in areas such as drug delivery and tissue engineering.

Development of Next-Generation Polymeric Materials with Tunable Properties for Specialized Applications

The integration of this compound as a monomer or a functional pendant group in polymers opens up possibilities for creating next-generation materials with tailored properties. researchgate.netcnr.itresearchgate.net The rigid aromatic core can enhance the thermal stability and mechanical strength of a polymer, while the flexible alkyl chain can act as an internal plasticizer, improving processability.

Potential Polymeric Systems and Applications:

Liquid Crystalline Polymers: Polymerizing derivatives of this compound could lead to the formation of liquid crystalline polymers. These materials combine the properties of polymers with the unique optical and electronic characteristics of liquid crystals, making them suitable for applications in high-strength fibers, optical films, and actuators.

Functional Polyesters: Copolymers incorporating this compound could exhibit interesting thermal and mechanical properties. For example, polyesters end-capped with benzoate (B1203000) esters have been investigated as versatile plasticizers. googleapis.com

Supramolecular Polymers: Utilizing the self-assembly properties of the benzoic acid methyl ester moiety, it is possible to create supramolecular polymers held together by non-covalent bonds. nih.govresearchgate.net These materials can exhibit dynamic and reversible properties, making them attractive for applications in self-healing materials and injectable hydrogels. nih.gov

The table below summarizes potential polymer types and their envisioned applications.

Polymer TypePotential PropertiesPotential Applications
Liquid Crystalline Polymers High strength, thermal stability, anisotropic properties.High-performance fibers, optical films, sensors.
Functional Copolyesters Modified thermal and mechanical properties.Specialty plasticizers, biodegradable materials. googleapis.comrsc.org
Supramolecular Polymers Self-healing, stimuli-responsive, injectable.Smart coatings, drug delivery systems, tissue engineering scaffolds. nih.govmdpi.com
Coordination Polymers Luminescence, porosity, catalytic activity.Chemical sensors, gas storage, catalysis. rsc.org

The future of research on this compound is bright, with numerous avenues for exploration that could lead to significant advancements in materials science. By focusing on the development of novel catalytic systems, leveraging the power of computational modeling, exploring the intricacies of supramolecular assembly, and designing innovative polymeric materials, scientists can unlock the full potential of this versatile compound. The insights gained from these future studies will not only expand our fundamental understanding of this class of molecules but also pave the way for the creation of new materials with tailored properties for a wide range of specialized applications.

Q & A

Basic Research Question

  • Headspace GC-MS : Detects volatile impurities (e.g., residual methanol or hexanol) with detection limits <10 ppm .
  • HPLC-UV/Vis : Quantifies non-volatile contaminants (e.g., unreacted 4-hexylbenzoic acid) at ≥0.1% w/w .

Advanced Technique : LC-QTOF-MS enables non-targeted screening of degradation products (e.g., hydrolyzed 4-hexylbenzoic acid) with ppm-level sensitivity .

How does this compound interact with lipid bilayers in membrane studies?

Advanced Research Question
While direct data are lacking, studies on structurally similar esters (e.g., methyl linoleate) suggest:

  • Partitioning : LogP ≈ 4.2 predicts preferential accumulation in hydrophobic bilayer regions .
  • Fluidity modulation : Incorporation into phospholipid membranes reduces phase transition temperatures by ~5°C, as observed in FAMEs .

Experimental Design : Use differential scanning calorimetry (DSC) and fluorescence anisotropy with DPH probes to quantify membrane effects.

What safety protocols are critical when handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to limit inhalation exposure (PEL <10 mg/m3^3 extrapolated from methylparaben) .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste (CAS 99-76-3 analogs require EPA-compliant protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.